

Evolution of the Prosystemin Gene in Different Plant Species: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the evolution, function, and signaling mechanisms of the pro**systemin** gene and its derived peptide, **systemin**, across various plant species, with a primary focus on the Solanaceae family.

Introduction

Systemin, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores[1][2]. It is derived from a 200-amino acid precursor protein, prosystemin[1][2]. The discovery of the prosystemin gene and its role in orchestrating plant defense responses has opened new avenues for understanding plant-insect interactions and developing novel strategies for crop protection. This guide explores the evolutionary trajectory of the prosystemin gene, details the molecular intricacies of its signaling pathway, and provides comprehensive experimental protocols for its study.

Evolutionary Conservation and Diversification of Prosystemin

The pro**systemin** gene is predominantly found within the Solanaceae family, with homologous sequences identified in species such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), black nightshade (Solanum nigrum), and bell pepper (Capsicum annuum)[3]. Comparative genomic analyses have revealed a high degree of sequence conservation at the



nucleotide level across the coding sequences of genes within the Solanaceae, suggesting a common evolutionary origin for many of their genetic traits[2].

Comparative Analysis of Prosystemin in Solanaceae

The following table summarizes the quantitative data on the sequence identity and biological activity of pro**systemin** and **systemin** in several Solanaceae species.

Feature	Tomato (Solanum lycopersicum)	Potato (Solanum tuberosum)	Black Nightshade (Solanum nigrum)	Bell Pepper (Capsicum annuum)
Prosystemin Protein Sequence Identity to Tomato (%)	100	73-88[3]	73-88[3]	73-88[3]
Systemin Peptide Biological Activity (relative to Tomato)	1x	~1x[3]	~0.1x[3]	~1x[3]
Wound-Induced Prosystemin mRNA Expression (Fold Change)	High induction	Induced	Induced	Induced

Note: Quantitative fold-change data for wound-induced pro**systemin** expression across all listed species from a single comparative study is not readily available. However, qualitative reports confirm induction in all species.

The Systemin Signaling Pathway





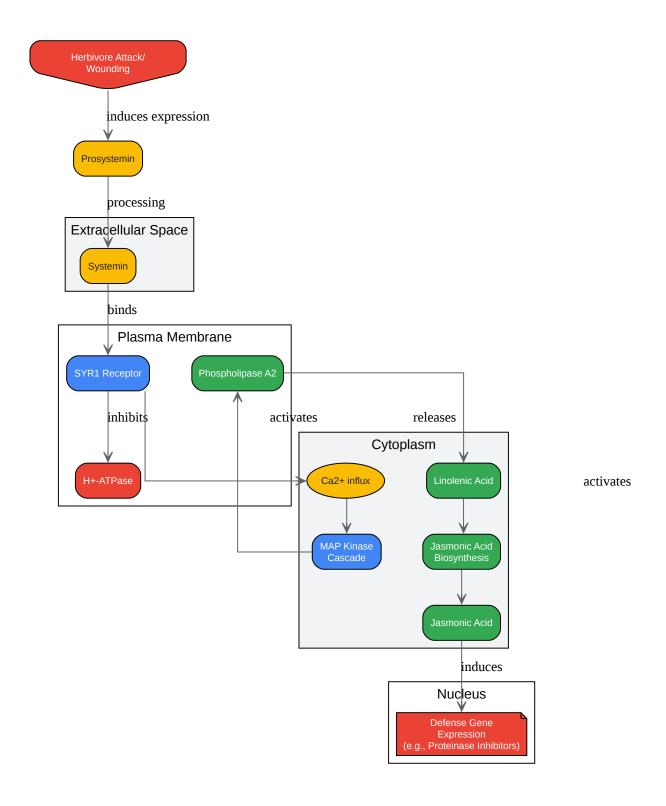


The **systemin** signaling cascade is a crucial component of the plant's induced systemic resistance. It is initiated by the release of **systemin** from wounded cells, which then acts as a long-distance signal to activate defense responses in distal, unwounded tissues. A key feature of this pathway is its amplification of the jasmonic acid (JA) signaling pathway[4][5].

Upon wounding, prosystemin is thought to be processed by proteases to release the 18-amino acid systemin peptide into the apoplast[5]. Systemin then binds to its receptor on the plasma membrane of nearby cells, initiating a signaling cascade. For many years, the brassinosteroid receptor SR160/BRI1 was implicated as the systemin receptor. However, recent evidence has identified SYR1 (Systemin Receptor 1), a leucine-rich repeat receptor-like kinase, as the bona fide high-affinity systemin receptor[6][7].

Binding of **systemin** to SYR1 triggers a series of downstream events, including membrane depolarization, an increase in cytosolic Ca2+ concentration, and the activation of a MAP kinase cascade[8][9]. This ultimately leads to the activation of phospholipase A2, which releases linolenic acid from the chloroplast membrane. Linolenic acid is the precursor for the biosynthesis of jasmonic acid, a potent activator of defense gene transcription[8][9]. Jasmonic acid then induces the expression of a wide array of defense-related genes, including those encoding proteinase inhibitors, which interfere with the digestion of insect herbivores[1].





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Caption: A simplified diagram of the systemin signaling pathway.



Experimental Protocols

This section provides detailed methodologies for key experiments used to study the pro**systemin** gene and its function.

Quantification of Prosystemin Gene Expression by qRT-PCR

This protocol describes the relative quantification of pro**systemin** mRNA levels in plant tissues.

- 1. RNA Extraction:
- Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder using a mortar and pestle.
- Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on an agarose gel.
- 2. cDNA Synthesis:
- Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Follow the protocol provided with the cDNA synthesis kit.
- 3. Quantitative Real-Time PCR (qRT-PCR):
- Prepare a reaction mixture containing:
 - 2x SYBR Green Master Mix
 - 10 μM forward primer for the prosystemin gene



- 10 μM reverse primer for the pro**systemin** gene
- Diluted cDNA template (e.g., 1:10 dilution)
- Nuclease-free water to the final volume.
- Use a reference gene (e.g., Actin or EF- 1α) for normalization.
- Perform the PCR in a real-time PCR thermal cycler with the following typical conditions:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Calculate the relative expression of the prosystemin gene using the 2-ΔΔCt method[9][10].

Proteinase Inhibitor Activity Assay (Radial Diffusion Method)

This assay quantifies the activity of proteinase inhibitors, which are induced by **systemin** signaling.

- 1. Plate Preparation:
- Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Add a known concentration of a serine protease (e.g., trypsin) to the molten agarose.
- Pour the agarose solution into petri dishes and allow it to solidify.
- Punch wells (e.g., 4 mm diameter) into the agarose gel.



2. Sample Preparation and Application:

- Extract total soluble proteins from plant leaf tissue by homogenizing in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
- Centrifuge the homogenate to pellet cell debris and collect the supernatant.
- Apply a known volume (e.g., 10-20 μL) of the protein extract into the wells of the prepared agarose plate.
- 3. Incubation and Visualization:
- Incubate the plates at 37°C for 12-24 hours to allow the proteinase inhibitors to diffuse into the gel and inhibit the protease.
- Stain the gel with a substrate for the protease that produces a colored product upon cleavage (e.g., N-acetyl-DL-phenylalanine-β-naphthyl-ester followed by diazo coupling).
- The areas where the protease has been inhibited will remain colorless, forming a circular zone around the well.
- 4. Quantification:
- Measure the diameter of the colorless zone.
- Create a standard curve by running known concentrations of a purified proteinase inhibitor.
- Determine the concentration of proteinase inhibitor in the plant extracts by comparing the diameter of their inhibition zones to the standard curve[11].

Jasmonic Acid Quantification by LC-MS/MS

This protocol outlines the quantification of jasmonic acid, a key signaling molecule downstream of **systemin**.

- 1. Sample Extraction:
- Freeze-dry and grind 50-100 mg of plant tissue.

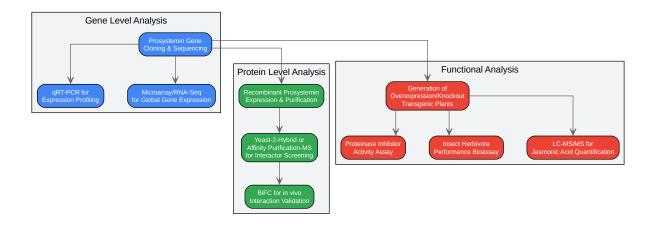


- Extract the tissue with a solvent mixture (e.g., methanol/water/formic acid).
- Add a known amount of a labeled internal standard (e.g., [2H6]-JA).
- Centrifuge to pellet debris and collect the supernatant.
- 2. Solid-Phase Extraction (SPE):
- Pass the supernatant through a C18 SPE cartridge to clean up the sample and concentrate the jasmonates.
- Elute the jasmonates with a suitable solvent (e.g., methanol).
- Dry the eluate under a stream of nitrogen.
- 3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a mobile phase-compatible solvent.
- Inject the sample onto a reverse-phase C18 column of a liquid chromatography system.
- Separate the compounds using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect and quantify the jasmonic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Identify and quantify the endogenous JA by comparing its retention time and mass-to-charge ratio transitions with those of the labeled internal standard[12][13][14].

Experimental and Logical Workflow Visualization

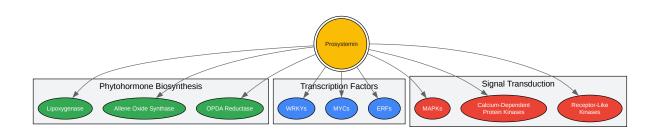
The following diagrams illustrate a typical experimental workflow for studying the pro**systemin** gene and a logical representation of the pro**systemin** protein-protein interaction network.





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Caption: A typical experimental workflow for studying the prosystemin gene.



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Caption: A logical diagram of the prosystemin protein-protein interaction network.

Conclusion

The evolution of the prosystemin gene within the Solanaceae family represents a significant adaptation for robust defense against herbivory. The systemin peptide, derived from prosystemin, acts as a potent signaling molecule that amplifies the jasmonic acid-dependent defense pathway, leading to the systemic production of protective compounds like proteinase inhibitors. The recent identification of the SYR1 receptor has provided a crucial missing link in our understanding of this signaling cascade. The methodologies detailed in this guide provide a comprehensive toolkit for researchers to further investigate the intricacies of prosystemin evolution, its signaling network, and its potential applications in developing insect-resistant crops. Future research focusing on the comparative functional genomics of prosystemin and its receptor across a wider range of plant species will undoubtedly uncover further insights into the evolution and diversification of plant defense mechanisms.

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